Pentane-1,2,5-tricarboxylic acid

Description

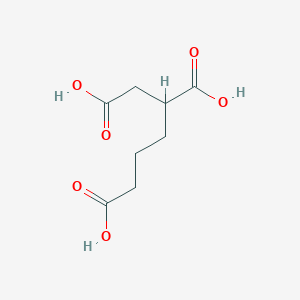

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentane-1,2,5-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c9-6(10)3-1-2-5(8(13)14)4-7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYVAFSOOYMQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(CC(=O)O)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601376 | |

| Record name | Pentane-1,2,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37140-30-0 | |

| Record name | Pentane-1,2,5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentane 1,2,5 Tricarboxylic Acid

De Novo Synthetic Routes and Pathway Elucidation

The construction of the carbon skeleton of pentane-1,2,5-tricarboxylic acid from simpler precursors has been approached through several multi-step sequences. While the discovery and initial synthesis of this compound date back to the broader development of tricarboxylic acid chemistry, specific details on pathway elucidation are not extensively documented in readily available literature. However, established methodologies for creating carbon frameworks with multiple carboxylic acid groups have been adapted for this purpose.

A second synthetic approach begins with the alkylation of diethyl malonate using 1,3-dibromopropane. This is followed by a cyclization step and final hydrolysis of the ester groups to afford this compound. The yield for this route has been reported in the range of 35.4–41.7%, with optimization efforts focusing on the molar ratios of reactants.

| Synthetic Pathway | Starting Material(s) | Key Intermediates | Final Step | Reported Overall Yield (%) |

|---|---|---|---|---|

| Pathway 1 | Pimelic acid | 2,5-Dibromopimelic acid, Ethyl 1-cyano-1,2-cyclopentanedicarboxylate | Acid Hydrolysis | 57.1 |

| Pathway 2 | Diethyl malonate, 1,3-Dibromopropane | Tetraethyl pentane-1,1,5,5-tetracarboxylate, Tetraethyl cyclopentane-1,1,2,2-tetracarboxylate | Acid Hydrolysis | 35.4–41.7 |

Detailed research findings regarding the stereochemical control in the synthesis of this compound are not extensively available in the reviewed scientific literature. The carbon at the 2-position is a chiral center, meaning the compound can exist as different stereoisomers. However, specific methods to selectively synthesize a particular enantiomer or diastereomer of this compound have not been prominently documented.

Functional Group Interconversions and Derivatization Approaches

The three carboxylic acid groups of this compound are the primary sites for chemical modification, allowing for the synthesis of a variety of derivatives.

The carboxylic acid functional groups of this compound can undergo esterification to form the corresponding esters. The existence of this compound triethyl ester is noted in patent literature, suggesting that the conversion of the three carboxylic acid groups to their ethyl ester counterparts is feasible. However, specific experimental conditions and yields for this transformation are not provided.

Generally, the esterification of carboxylic acids can be achieved through various methods, with the Fischer esterification being a common acid-catalyzed reaction between a carboxylic acid and an alcohol.

Other potential transformations of the carboxylic acid groups include their reduction to alcohols or conversion to acid chlorides to facilitate further reactions.

Green Chemistry Principles in Synthetic Design

There is a lack of specific studies in the reviewed literature that apply green chemistry principles directly to the synthesis of this compound. General green chemistry approaches in organic synthesis often focus on the use of renewable feedstocks, less hazardous solvents, catalytic reagents over stoichiometric ones, and energy-efficient reaction conditions. While the synthesis of other tricarboxylic acids, such as tricarballylic acid from the renewable resource citric acid, has been explored under green chemistry paradigms, similar dedicated studies for this compound have not been found. scribd.com The application of principles such as atom economy and the reduction of waste are important considerations for any chemical synthesis, including that of this compound, but specific research in this area for this particular compound is not apparent.

Catalyst Development for Environmentally Benign Syntheses

The shift towards green chemistry has spurred the development of catalysts that are not only efficient but also environmentally benign, minimizing hazardous waste and energy consumption. For the synthesis of this compound, catalyst development is focused on improving the efficiency of oxidation and hydrolysis reactions, which are common steps in its production.

One of the primary methods for synthesizing this compound is the oxidation of pentane-1,2,5-triol. Traditional oxidation methods often employ stoichiometric amounts of hazardous and polluting reagents like potassium permanganate. Modern approaches, however, are geared towards catalytic systems that can utilize cleaner oxidants, such as molecular oxygen or hydrogen peroxide. While specific data on the catalytic oxidation of pentane-1,2,5-triol is limited in publicly available literature, general research into the oxidation of polyols to carboxylic acids provides valuable insights.

For instance, studies on the aerobic oxidation of related polyols using heterogeneous catalysts have shown promise. Noble metal catalysts, particularly those based on platinum and palladium supported on materials like activated carbon or metal oxides, are known to be effective for the selective oxidation of alcohols to carboxylic acids. stanford.edu The development of bimetallic catalysts, such as Pd-Au nanoparticles, has been shown to enhance both activity and selectivity in the oxidation of multifunctional molecules. oregonstate.edu Furthermore, the use of solid acid catalysts, such as sulfated zirconia or certain zeolites, can be advantageous. nih.gov These materials are easily separable from the reaction mixture, reusable, and often exhibit high stability under reaction conditions, contributing to a more sustainable process. nih.gov

Another key synthetic route is the malonic ester synthesis, which involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by hydrolysis of the resulting tetraester. The hydrolysis step is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid. beilstein-journals.org Research into greener alternatives for this hydrolysis step could involve the use of solid acid catalysts. These catalysts can simplify the work-up procedure and minimize the generation of acidic waste streams.

| Catalyst Type | Precursor/Reaction | Advantages | Challenges/Research Focus |

| Supported Noble Metals (e.g., Pt/C, Pd/C) | Oxidation of Pentane-1,2,5-triol | High activity and selectivity for alcohol oxidation. | Cost of noble metals; catalyst deactivation. |

| Bimetallic Catalysts (e.g., Pd-Au) | Oxidation of Pentane-1,2,5-triol | Enhanced catalytic performance and selectivity. | Understanding synergistic effects; catalyst stability. |

| Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia) | Hydrolysis of tri-esters | Reusability; reduced corrosive waste; ease of separation. | Lower activity compared to homogeneous acids; potential for leaching. |

| Biocatalysts (e.g., Oxidases, Hydrolases) | Oxidation and Hydrolysis | High selectivity; mild reaction conditions; biodegradable. | Enzyme stability and cost; substrate specificity. |

Solvent Selection and Reaction Efficiency

In the context of the oxidation of pentane-1,2,5-triol, water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. However, the solubility of organic substrates and the catalyst in water can be a limiting factor. The use of co-solvents may be necessary to create a homogeneous reaction mixture. For instance, in the oxidation of cyclohexanone (B45756) to dicarboxylic acids, using a mixture of water and acetic acid as a solvent was found to influence the selectivity of the reaction, although it was generally lower than in water alone, suggesting interaction of the acidic solvent with the catalyst surface. stanford.edu

For the hydrolysis of the tri-ester intermediate in the malonic ester synthesis, the reaction is typically carried out in an aqueous acidic solution. The presence of a large excess of water can drive the reversible hydrolysis reaction towards completion. beilstein-journals.orgsemanticscholar.org The polarity of the solvent can also play a role. Studies on the hydrolysis of other esters have shown that solvent polarity can affect the kinetics of the reaction. researchgate.net Aprotic dipolar solvents have also been investigated in enzymatic hydrolysis, though their direct applicability to the acid-catalyzed hydrolysis of the tri-ester of this compound would require further investigation. nih.gov

The development of solvent-free reaction conditions is a primary goal in green chemistry. While potentially challenging for the synthesis of this compound, exploring such possibilities could significantly reduce the environmental footprint of the process.

| Solvent | Reaction Step | Impact on Efficiency | Environmental Considerations |

| Water | Oxidation of Pentane-1,2,5-triol / Hydrolysis | Excellent for hydrolysis; can be challenging for solubility of organic reactants. | Most environmentally benign solvent. |

| Acetic Acid | Oxidation of Pentane-1,2,5-triol (as co-solvent) | Can improve reactant solubility but may interact with the catalyst, affecting selectivity. | Corrosive and requires careful handling and disposal. |

| Dichloromethane | Oxidative Hydrolysis (of related compounds) | Can prevent certain side reactions. | Halogenated solvent with significant environmental and health concerns. |

| Trifluoroethanol | Hydrodecarboxylation (of related compounds) | Can improve substrate compatibility and reaction outcomes. | Fluorinated solvent with potential for environmental persistence. |

| Solvent-free | General Synthesis | Ideal for green chemistry, minimizing waste. | Can be challenging to implement due to reactant states and heat transfer. |

Structural Elucidation and Advanced Characterization of Pentane 1,2,5 Tricarboxylic Acid and Its Derivatives

Spectroscopic Analysis for Definitive Structural Assignment

Spectroscopy is a fundamental tool for elucidating the structure of Pentane-1,2,5-tricarboxylic acid. Various spectroscopic methods provide complementary information about its connectivity, functional groups, and molecular weight.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial.

In ¹H NMR, the protons of the carboxylic acid groups are expected to appear as broad singlets in the downfield region, typically between δ 10-12 ppm. The chemical shifts and splitting patterns of the protons on the pentane (B18724) backbone would provide detailed information about their chemical environment and connectivity.

In ¹³C NMR, three distinct signals for the carboxyl carbons are anticipated due to their different positions (C1, C2, and C5). The chemical shifts of these carbons, along with those of the pentane chain, would confirm the 1,2,5-substitution pattern. Advanced NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be employed for an unambiguous assignment of all proton and carbon signals, confirming the precise connectivity of the molecule.

While a specific, publicly available, peer-reviewed spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on known values for similar structures.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 | ~170 - 185 |

| H2 / C2 | ~2.5 - 2.9 | ~45 - 55 |

| H3 / C3 | ~1.5 - 1.9 | ~25 - 35 |

| H4 / C4 | ~1.6 - 2.0 | ~28 - 38 |

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the most characteristic signals are associated with the carboxylic acid groups.

The IR spectrum is expected to be dominated by features characteristic of carboxylic acids. spectroscopyonline.com A very broad absorption band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers would appear in the region of 2500–3300 cm⁻¹. spectroscopyonline.com The C=O stretching vibration of the carboxyl group would give rise to an intense, sharp peak around 1700-1730 cm⁻¹. Additionally, a C-O stretching vibration is expected between 1210 and 1320 cm⁻¹, and a broad O-H out-of-plane bending vibration may be observed around 900-960 cm⁻¹. spectroscopyonline.com

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations of the carbon backbone.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very Broad, Strong |

| C-H (Alkane) | Stretching | 2850 - 2960 | Medium to Strong |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 | Strong, Sharp |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₂O₆, corresponding to a molecular weight of 204.18 g/mol . nih.govmolbase.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z 204 would be expected, although it might be weak or absent. The fragmentation pattern would be key to distinguishing it from its isomers. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and α-cleavages adjacent to the carbonyl groups. The specific fragments generated would be characteristic of the 1,2,5-substitution pattern.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.

To date, a published crystal structure for this compound has not been identified in major crystallographic databases. If the compound can be crystallized, X-ray diffraction analysis would unambiguously confirm the connectivity and determine the solid-state conformation of the pentane backbone and the orientation of the three carboxylic acid groups. This would also reveal intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of carboxylic acids.

Chiroptical Spectroscopy (if chiral forms exist)

The structure of this compound contains a chiral center at the C2 position, where the first two carboxyl groups and the rest of the carbon chain are attached. Therefore, the molecule can exist as a pair of enantiomers, (R)-Pentane-1,2,5-tricarboxylic acid and (S)-Pentane-1,2,5-tricarboxylic acid.

When a chiral form of the compound is isolated or synthesized, its optical activity can be characterized using chiroptical spectroscopy techniques such as polarimetry and circular dichroism (CD).

Polarimetry would measure the specific rotation ([α]), which is the angle to which the chiral compound rotates plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm), concentration, and path length. The two enantiomers would rotate light to an equal and opposite degree.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum would show positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores (in this case, the carboxyl groups) in the chiral environment. The CD spectrum of one enantiomer would be a mirror image of the other.

Currently, there is limited specific data in the public domain regarding the chiroptical properties of the isolated enantiomers of this compound.

Theoretical and Computational Investigations of Pentane 1,2,5 Tricarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule and predicting its reactivity.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Pentane-1,2,5-tricarboxylic acid, DFT studies could elucidate the mechanisms of reactions it might undergo, such as esterification, amidation, or decarboxylation. By mapping the potential energy surface, researchers could identify transition states and intermediates, providing a detailed picture of the reaction pathways. However, no specific DFT studies on the reaction mechanisms of this compound have been found in the reviewed literature.

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which are crucial for the experimental identification and characterization of a compound. For this compound, these calculations could provide theoretical values for:

¹H and ¹³C NMR chemical shifts: Aiding in the structural elucidation and confirmation.

Infrared (IR) vibrational frequencies: Helping to identify the characteristic vibrational modes of the carboxylic acid groups and the aliphatic backbone.

Raman spectra: Complementing IR spectroscopy for a more complete vibrational analysis.

Currently, there are no published studies presenting predicted spectroscopic parameters for this compound based on quantum chemical calculations.

Acid Dissociation Constants and Protonation States Modeling

The acidity of the three carboxylic acid groups in this compound is a key property influencing its behavior in solution. Computational methods can be used to predict the acid dissociation constants (pKa values) for each carboxylic acid group. This would involve calculating the Gibbs free energy change for the deprotonation of each group in a solvent model. Understanding the pKa values is essential for predicting the dominant protonation state of the molecule at a given pH, which in turn governs its charge and intermolecular interactions. No specific computational studies on the pKa values and protonation states of this compound were identified.

Thermodynamic and Kinetic Analyses of Chemical Transformations

Computational chemistry allows for the detailed study of the thermodynamics and kinetics of chemical reactions.

Gibbs Energy Landscapes in Carbon Redox Space

Analyzing the Gibbs energy landscapes can provide insights into the stability of different oxidation states of the carbon atoms within the molecule and the feasibility of various chemical transformations. This type of analysis for this compound could, for instance, map out the energy changes associated with its oxidation or reduction. Such a study would be valuable for understanding its potential role in various chemical processes. However, no research on the Gibbs energy landscapes of this compound in carbon redox space has been published.

Applications of Pentane 1,2,5 Tricarboxylic Acid in Advanced Materials Science

Utilization as a Building Block in Polymer Chemistry

The trifunctional nature of pentane-1,2,5-tricarboxylic acid makes it a compelling building block in the realm of polymer chemistry. Its incorporation into polymer chains allows for the creation of sophisticated architectures and the fine-tuning of material properties.

Polymer Synthesis and Architecture Design

This compound and its derivatives, such as its triethyl ester, serve as key intermediates in the synthesis of various polymers. lookchem.com The three carboxylic acid groups can participate in polymerization reactions, leading to the formation of branched or cross-linked polymer networks. This capability is crucial for designing polymers with specific three-dimensional structures, moving beyond simple linear chains. The controlled introduction of this tricarboxylic acid allows for the creation of complex polymer architectures, which can significantly influence the macroscopic properties of the resulting material.

Tailoring Polymer Properties through Incorporation

The inclusion of this compound into a polymer backbone can be strategically employed to modify its properties. The carboxylic acid groups can increase the polarity of the polymer, enhancing its adhesion to various substrates and improving its solubility in polar solvents. Furthermore, these functional groups can serve as sites for post-polymerization modifications, allowing for the introduction of other chemical moieties to further tailor the polymer's characteristics. In industrial applications, this compound is utilized in the production of polymers and resins.

Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The multiple carboxylic acid groups of this compound make it an excellent ligand for the complexation of metal ions, leading to the formation of coordination polymers and highly structured materials known as metal-organic frameworks (MOFs).

Supramolecular Self-Assembly at Interfaces

The principles of supramolecular chemistry, which govern the spontaneous organization of molecules into well-defined structures, are central to the application of this compound. Studies on analogous molecules like benzene-1,3,5-tricarboxylic acid demonstrate the formation of highly ordered two-dimensional honeycomb networks on surfaces through hydrogen bonding interactions between the carboxylic acid groups. rsc.orgmpg.de This self-assembly behavior is driven by the formation of stable hydrogen bonds, leading to predictable and well-ordered supramolecular frameworks. rsc.org This suggests that this compound could similarly be used to create controlled nanostructures on various substrates.

Applications in Dyes and Photosensitive Materials

While direct and extensive research on the specific applications of this compound in the fields of dyes and photosensitive materials is limited, its inherent chemical structure as an aliphatic tricarboxylic acid provides a strong basis for its potential utility in these areas. The three carboxylic acid groups offer multiple points for reaction and coordination, making it a versatile building block for the synthesis of more complex functional molecules and polymers.

The primary potential for this compound in this context lies in its role as a ligand for the formation of coordination polymers and metal-organic frameworks (MOFs). These materials, which consist of metal ions or clusters linked by organic molecules, are of significant interest for their optical properties, including luminescence. The properties of such materials can be tailored by carefully selecting the organic linker and the metal ion.

Although aromatic tricarboxylic acids are more commonly used to create luminescent MOFs due to their rigid structures and π-conjugated systems, aliphatic ligands like this compound are gaining attention for creating materials with unique properties. nih.govmdpi.com The flexibility of the pentane (B18724) backbone can lead to novel structural arrangements and potentially influence the photophysical characteristics of the resulting materials.

Research into luminescent MOFs has shown that the coordination of lanthanide ions, for example, with polycarboxylate ligands can result in materials that exhibit characteristic sharp emission bands. nih.gov The carboxylic acid groups of the ligand play a crucial role in sensitizing the metal ion, a process where the ligand absorbs light and transfers the energy to the metal ion, which then emits light. While specific studies with this compound are not prominent, its ability to chelate metal ions suggests it could be a candidate for constructing such luminescent materials.

In the realm of photosensitive materials, polycarboxylic acids can be used as cross-linking agents or monomers to create polymers that respond to light. The multiple functional groups of this compound allow for the creation of three-dimensional polymer networks. The properties of these networks, including their responsiveness to stimuli like light, would be influenced by the structure of the acid.

The table below outlines the potential roles of this compound in the development of dyes and photosensitive materials, based on the functions of similar polycarboxylic acids.

| Potential Application Area | Role of this compound | Anticipated Properties of the Resulting Material |

| Luminescent Materials (e.g., for OLEDs, sensors) | As an organic linker in Metal-Organic Frameworks (MOFs) | Potential for tunable light emission, with the specific color and intensity depending on the coordinated metal ion. |

| Photosensitive Polymers | As a cross-linking agent or monomer | Creation of polymer networks with light-responsive properties, such as photo-induced degradation or cross-linking. |

| Dye Synthesis | As a scaffold or building block | Incorporation into larger dye molecules to influence solubility, binding to substrates, and photostability. |

It is important to note that the practical realization of these applications would require further research to synthesize and characterize materials incorporating this compound and to evaluate their performance in dye and photosensitive material systems.

Biological and Biochemical Pathways in Non Human Systems Relevant to Pentane 1,2,5 Tricarboxylic Acid

Microbial Metabolism and Biodegradation Studies

The environmental fate of many synthetic and naturally occurring chemical compounds is often determined by their susceptibility to microbial degradation. For pentane-1,2,5-tricarboxylic acid, specific studies detailing its complete biodegradation pathway are limited.

Identification of Metabolic Intermediates

Enzyme Systems Involved in Degradation

The specific enzyme systems responsible for the degradation of this compound have not been characterized. Generally, the microbial catabolism of organic acids can involve a variety of enzymes, including oxidoreductases, lyases, and hydrolases. For other tricarboxylic acids, such as those involved in the citric acid cycle, the enzymatic steps are well-understood. britannica.com However, without specific research, the enzymes acting on this compound remain speculative.

Role in Plant Biochemistry and Secondary Metabolism

The tricarboxylic acid (TCA) cycle is a central metabolic hub in plants, crucial for energy production and providing precursors for various biosynthetic pathways. nih.govnih.gov While common tricarboxylic acids like citric acid and isocitric acid are integral to this cycle, there is currently no evidence to suggest that this compound plays a direct role in the primary or secondary metabolism of plants. It is not a known intermediate of the canonical TCA cycle or other major plant metabolic pathways. Research on the potential effects of exogenous application of this compound on plant systems is also not documented.

Comparative Analysis with Other Tricarboxylic Acids in Biological Contexts

A comparative analysis of this compound with other well-known tricarboxylic acids in a biological context is constrained by the lack of data on its own biological activities. However, a high-level comparison can be made based on its structure and the known functions of other tricarboxylic acids.

| Tricarboxylic Acid | IUPAC Name | Key Biological Role/Activity |

| This compound | This compound | Potential for aconitase inhibition. |

| Citric Acid | 2-Hydroxypropane-1,2,3-tricarboxylic acid | Central intermediate in the Krebs cycle. britannica.com |

| Isocitric Acid | 1-Hydroxypropane-1,2,3-tricarboxylic acid | An intermediate in the citric acid cycle. |

| Aconitic Acid | Prop-1-ene-1,2,3-tricarboxylic acid | Involved in various metabolic pathways. |

This table presents a simplified comparison based on available data.

This compound has been noted for its potential to inhibit aconitase, an enzyme in the Krebs cycle. This inhibitory action is a point of comparison with other tricarboxylic acids that are substrates for this enzyme, such as citric acid and aconitic acid. The presence of three carboxyl groups allows for interaction with the active sites of enzymes, a characteristic shared with other members of the tricarboxylic acid family. However, detailed studies comparing its inhibitory potency, mechanism of action, and metabolic consequences relative to other tricarboxylic acids in a biological system are lacking.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Pentane-1,2,5-tricarboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis of polycarboxylic acids typically involves esterification or hydrolysis of pre-functionalized intermediates. For example, methyl esters (e.g., trimethyl esters) can be hydrolyzed under acidic or basic conditions to yield the free acid. Reaction optimization might involve varying catalysts (e.g., H₂SO₄ for acid-catalyzed hydrolysis), temperature (80–120°C), and solvent polarity . Orthogonal experimental designs (e.g., factorial or Taguchi methods) are recommended to identify critical parameters affecting yield and purity .

- Characterization : Post-synthesis, confirm structure via -NMR (carboxylic proton regions: δ 10–12 ppm) and IR (broad O-H stretch ~2500–3000 cm, C=O ~1700 cm) .

Q. How can researchers differentiate this compound from structural isomers using spectroscopic methods?

- Analytical Workflow :

NMR : Compare peak splitting patterns for carboxyl-bearing carbons. For 1,2,5-substitution, -NMR should show three distinct carboxyl carbons, with chemical shifts influenced by proximity to adjacent groups .

Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular formula (C₈H₁₀O₆), while fragmentation patterns distinguish positional isomers. For example, α-cleavage near the 1,2-carboxyl groups may produce unique fragment ions .

X-ray Crystallography : Resolve ambiguity by crystallizing the compound and analyzing bond angles/distances between carboxyl groups .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the pH-dependent solubility of this compound?

- Multivariate Analysis : Use a central composite design (CCD) to explore factors like pH (2–7), temperature (25–60°C), and ionic strength (0–1 M NaCl). Measure solubility via UV-Vis spectroscopy or gravimetry. Analyze data with response surface methodology (RSM) to model nonlinear behavior and identify inflection points linked to protonation states .

- Challenges : Account for self-association or micelle formation at high concentrations, which may skew solubility measurements. Dynamic light scattering (DLS) can detect aggregation .

Q. How should researchers resolve contradictions in reported pKa values for this compound?

- Data Reconciliation :

Titration Methods : Perform potentiometric titrations under inert atmospheres (to avoid CO₂ interference) and validate with -NMR pH titrations (monitoring carboxyl proton shifts).

Computational Validation : Compare experimental pKa values with DFT-calculated proton affinities (e.g., using Gaussian software with solvation models like SMD). Discrepancies >0.5 units suggest measurement artifacts or ionic strength effects .

- Literature Comparison : Cross-reference studies using identical ionic strength (e.g., 0.1 M KCl) and temperature (25°C). Discrepancies may arise from differences in electrode calibration or activity coefficient models .

Q. What strategies mitigate degradation during long-term stability studies of this compound in aqueous solutions?

- Stability Protocol :

Storage Conditions : Test buffers (pH 4–7) at 4°C, 25°C, and 40°C. Use HPLC with UV detection (210 nm) to monitor degradation products (e.g., decarboxylated derivatives).

Stabilizers : Add antioxidants (e.g., 0.01% BHT) or chelating agents (EDTA) to inhibit metal-catalyzed oxidation. For freeze-dried samples, assess residual moisture (<1%) via Karl Fischer titration .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at lower temperatures and identify degradation pathways (e.g., first-order vs. autocatalytic) .

Q. How can researchers elucidate the mechanistic role of this compound in coordination chemistry or catalysis?

- Experimental Approaches :

Complexation Studies : Titrate the acid with metal ions (e.g., Fe³⁺, Cu²⁺) and monitor UV-Vis spectral shifts or conductometric changes.

XAS/XANES : Use synchrotron-based X-ray absorption spectroscopy to determine binding modes (monodentate vs. chelating) and oxidation states of metal centers .

DFT Calculations : Model metal-ligand interactions to predict stability constants and compare with experimental data .

Methodological Notes

- Synthesis References : Avoid routes relying on unstable intermediates (e.g., acyl chlorides) unless rigorously purified .

- Analytical Cross-Validation : Combine multiple techniques (NMR, MS, XRD) to ensure structural integrity, especially for novel derivatives .

- Data Reproducibility : Document solvent lot numbers, instrument calibration dates, and ambient conditions to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.